

Synthesis of 2-Methyloxolane-3-carbohydrazide: A Modular Technical Guide

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Compound of Interest

Compound Name: 2-Methyloxolane-3-carbohydrazide

CAS No.: 1502082-16-7

Cat. No.: B2733553

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Executive Summary

2-Methyloxolane-3-carbohydrazide (also known as 2-methyltetrahydrofuran-3-carbohydrazide) represents a critical saturated heterocyclic scaffold in medicinal chemistry.^[1] Unlike its aromatic furan counterparts, the oxolane (tetrahydrofuran) ring offers distinct physicochemical properties: increased solubility, metabolic stability, and the introduction of stereochemical complexity (cis/trans isomerism) that allows for precise vector exploration in drug design.

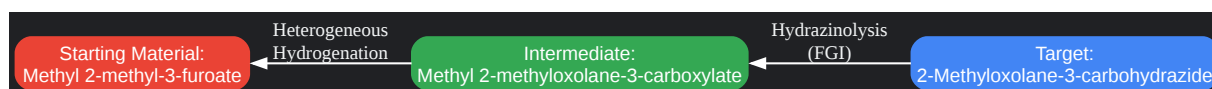
This guide details a robust, scalable synthetic route designed for high-purity isolation. We prioritize the Furan Hydrogenation Strategy, favored for its atom economy and defined stereochemical outcomes, followed by a controlled Nucleophilic Acyl Substitution (Hydrazinolysis).

Part 1: Strategic Retrosynthesis & Pathway Design

The synthesis is deconstructed into two critical phases. The primary challenge is not the bond formation, but the control of stereochemistry at the C2 and C3 positions during the ring saturation.

Retrosynthetic Analysis

The target molecule is disconnected at the hydrazide linkage, revealing the ester precursor. The tetrahydrofuran core is then traced back to the aromatic furan, which allows for the use of heterogeneous catalysis to set the relative stereochemistry.



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Figure 1: Retrosynthetic disconnection showing the transition from aromatic precursor to saturated hydrazide.

Part 2: Phase I — Stereoselective Hydrogenation

Objective: Synthesis of Methyl 2-methyloxolane-3-carboxylate.

This step involves the reduction of the aromatic furan ring. The choice of catalyst is critical to prevent hydrogenolysis (ring opening) which is a common side reaction with furan derivatives.

Experimental Protocol

- Substrate: Methyl 2-methyl-3-furoate (Commercial or synthesized via Feist-Benary).
- Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Rh/C.
 - Expert Insight: Rhodium is preferred over Palladium for furan reduction as it operates efficiently at lower temperatures, minimizing the risk of ring-opening to acyclic ketones or alcohols.
- Solvent: Methanol (anhydrous).
- Pressure: 50 bar (725 psi) H₂.

Step-by-Step Methodology:

- Loading: In a high-pressure autoclave, dissolve Methyl 2-methyl-3-furoate (10.0 g, 71.4 mmol) in Methanol (100 mL).
- Catalyst Addition: Add 5% Rh/Al₂O₃ (500 mg, 5 wt% loading) under an inert nitrogen atmosphere. Caution: Dry catalysts can be pyrophoric.
- Purge: Seal the reactor. Purge three times with N₂ (10 bar), then three times with H₂ (10 bar).
- Reaction: Pressurize to 50 bar H₂ and stir at 1000 rpm. Heat to 60°C.
- Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.
- Workup: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a pad of Celite®. Rinse with methanol.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude ester as a colorless oil.

Stereochemical Considerations

The hydrogenation of 2,3-disubstituted furans typically proceeds via syn-addition of hydrogen across the face of the ring.

- Kinetic Product: cis-2-methyl-3-carboxylate (Major).
- Thermodynamic Product: trans-2-methyl-3-carboxylate (Minor).
- Note: If the trans isomer is required, the crude ester can be equilibrated using sodium methoxide in methanol prior to the next step.

Part 3: Phase II — Hydrazinolysis

Objective: Conversion of the ester to **2-Methyloxolane-3-carbohydrazide**.

This reaction utilizes the nucleophilicity of hydrazine. A significant excess of hydrazine is required to prevent the formation of the symmetrical dimer (N,N'-bis(2-methyloxolane-3-carbonyl)hydrazine).

Experimental Protocol

Reagents:

- Methyl 2-methyloxolane-3-carboxylate (from Phase I).
- Hydrazine Monohydrate (64-65% N₂H₄, Reagent Grade).
- Ethanol (Absolute).

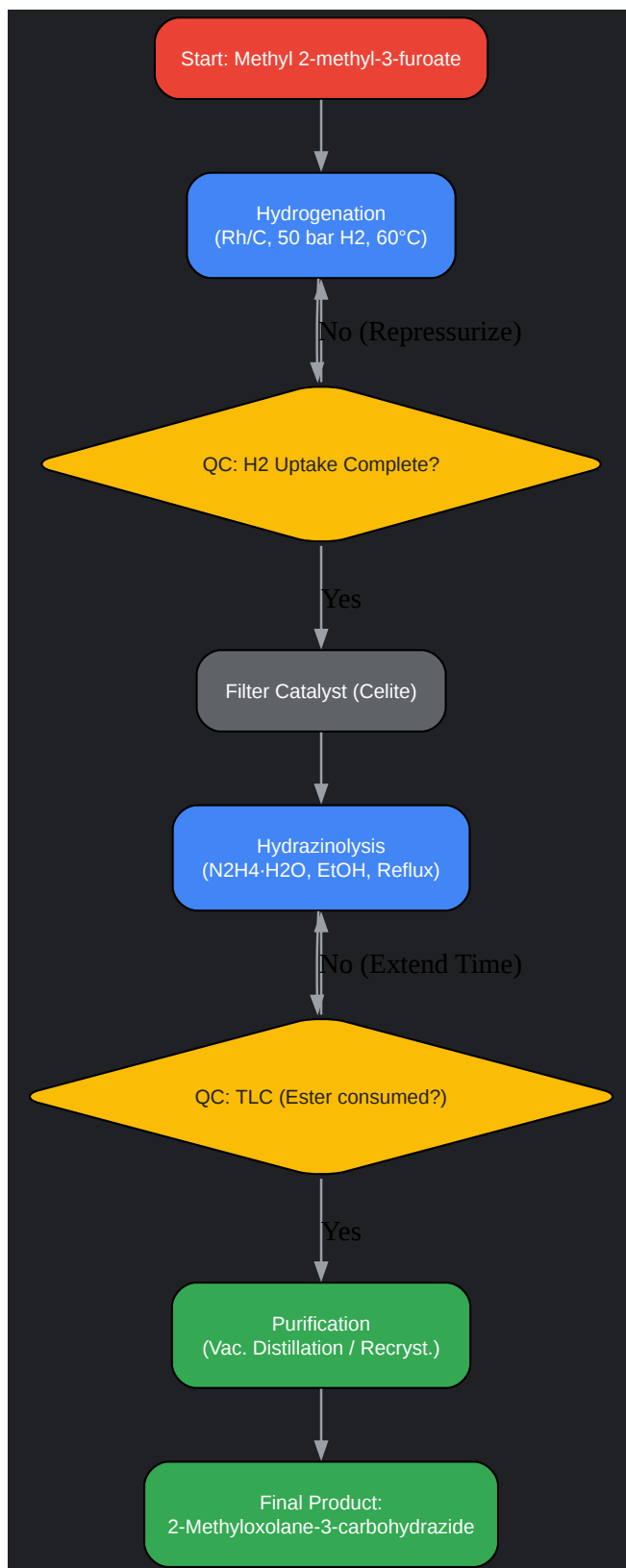
Step-by-Step Methodology:

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Addition: Charge the flask with the crude ester (10.0 g, ~69 mmol) and Ethanol (50 mL).
- Hydrazine Charge: Add Hydrazine Monohydrate (10.0 mL, ~205 mmol, 3.0 equiv) dropwise at room temperature.
 - Expert Insight: Using 3+ equivalents is a self-validating control to ensure the reaction kinetics favor the mono-hydrazide over the dimer.
- Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
 - Validation: Monitor via TLC (System: 10% MeOH in DCM). The ester spot (high R_f) should disappear, replaced by the hydrazide (low R_f, stains with ninhydrin).
- Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.
 - Safety: Use a bleach trap for the rotary evaporator exhaust to neutralize hydrazine vapors.
- Purification: The residue is often a viscous oil or low-melting solid.
 - Method A (Solid): Recrystallize from Ethanol/Diethyl Ether.
 - Method B (Oil): If the product remains an oil (common with cis/trans mixtures), dry under high vacuum (0.1 mbar) for 12 hours to remove trace hydrazine.

Part 4: Data Interpretation & Workflow Visualization

Process Workflow

The following diagram illustrates the critical decision points and flow of the synthesis.



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Figure 2: Operational workflow for the synthesis of **2-Methyloxolane-3-carbohydrazide**.

Troubleshooting & Optimization Table

Issue	Probable Cause	Corrective Action
Incomplete Hydrogenation	Poisoned catalyst or insufficient H ₂ pressure.	Increase pressure to 70 bar; ensure substrate is sulfur-free.
Ring Opening (Product Loss)	Temperature too high or wrong catalyst (Pd vs Rh).	Switch to Rh/Al ₂ O ₃ ; lower temperature to 40°C.
Dimer Formation	Insufficient Hydrazine concentration.	Ensure at least 3.0 equivalents of hydrazine are used initially.
Product is Colored (Yellow)	Oxidation of trace hydrazine or impurities.	Treat crude with activated charcoal in ethanol before crystallization.

Part 5: Safety & References

Critical Safety Protocols

- Hydrazine Monohydrate: Highly toxic, carcinogenic, and unstable. All reactions must be performed in a fume hood. Waste containing hydrazine should be neutralized with dilute sodium hypochlorite (bleach) before disposal.
- High Pressure Hydrogenation: Ensure the autoclave is rated for the operating pressure. Inspect burst disks and seals prior to pressurization.
- Peroxides: Tetrahydrofuran derivatives can form peroxides upon storage. While the ester/hydrazide is more stable than the solvent THF, store the final product under inert gas (Argon) in a cool, dark place.

References

- Hydrogenation of Furan Derivatives
 - Context: Methodological basis for converting furoates to tetrahydrofuroates using Rhodium

- Source: NIST WebBook. "Methyl 3-methyl-2-furoate".^{[2][3]} National Institute of Standards and Technology. (Validates precursor existence).
- General Protocol: "Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran". MDPI Processes. 2024. (Provides conditions for furan ring saturation).
- Hydrazide Synthesis (Wolff-Kishner/Hydrazinolysis)
 - Context: Standard protocols for the reaction of esters with hydrazine hydr
 - Source: Cranwell, P. B., et al. "Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff–Kishner Reaction".^{[4][5]} Synlett. 2016.^{[4][6]} (Discusses hydrazone/hydrazide intermediates).
- Solvent Properties & Stability
 - Context: Handling 2-methyloxolane derivatives and safety regarding peroxide form
 - Source: "2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent".^[1] PMC.

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